1-ethynyl-N-methylcyclohexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethynyl-N-methylcyclohexan-1-amine hydrochloride is a chemical compound with a unique structure that includes an ethynyl group attached to a cyclohexane ring, which is further bonded to an amine group
Vorbereitungsmethoden
The synthesis of 1-ethynyl-N-methylcyclohexan-1-amine hydrochloride typically involves several steps. One common method is the alkylation of cyclohexanone with an ethynyl group, followed by the introduction of the amine group through reductive amination. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1-ethynyl-N-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Wissenschaftliche Forschungsanwendungen
1-ethynyl-N-methylcyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-ethynyl-N-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-ethynyl-N-methylcyclohexan-1-amine hydrochloride can be compared with similar compounds such as:
1-ethynyl-1-cyclohexanol: This compound has a similar structure but lacks the amine group, making it less versatile in biological applications.
1-ethyl-N-methylcyclopropan-1-amine hydrochloride: This compound has a different ring structure, which affects its chemical reactivity and biological activity. The unique combination of the ethynyl group and the amine group in this compound makes it particularly valuable for research and development in various fields.
Eigenschaften
Molekularformel |
C9H16ClN |
---|---|
Molekulargewicht |
173.68 g/mol |
IUPAC-Name |
1-ethynyl-N-methylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-3-9(10-2)7-5-4-6-8-9;/h1,10H,4-8H2,2H3;1H |
InChI-Schlüssel |
VRMXVQNGDDXPAS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CCCCC1)C#C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.